molecular formula C10H13NO4 B13724841 (S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine

(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine

Cat. No.: B13724841
M. Wt: 211.21 g/mol
InChI Key: MVPHRWQFARWHIX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine is a chiral amino acid derivative with a hydroxyl group at the 3-position and a methoxy group at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amino acid derivative to form the desired product.

    Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, influencing their activity and function. The compound may act as an inhibitor or activator of certain biochemical processes, depending on its structural configuration and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with an acetic acid group instead of an amino acid derivative.

    4-Hydroxy-3-methoxyphenylalanine: Similar structure but with the hydroxyl and methoxy groups in different positions.

    3-Methoxyphenylalanine: Lacks the hydroxyl group at the 3-position.

Uniqueness

(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine is unique due to its specific chiral configuration and the presence of both hydroxyl and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(3S)-3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m0/s1

InChI Key

MVPHRWQFARWHIX-ZETCQYMHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC(=O)O)N)O

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.